(4-Fluoropyridin-2-yl)boronic acid
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Overview
Description
(4-Fluoropyridin-2-yl)boronic acid is an organic compound with the molecular formula C5H5BFNO2. It is a boronic acid derivative where a fluorine atom is substituted at the 4-position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in various coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoropyridin-2-yl)boronic acid typically involves the reaction of 4-bromo-2-fluoropyridine with triisopropyl borate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to an acidic work-up to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Fluoropyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Chan-Lam Coupling: This reaction involves the coupling of boronic acids with amines or alcohols in the presence of a copper catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and aryl or vinyl halides.
Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Aryl amines or aryl ethers.
Scientific Research Applications
(4-Fluoropyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluoropyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
- 4-Pyridinylboronic acid
- 3-Pyridinylboronic acid
- Phenylboronic acid
- 2-Pyridineboronic acid
Comparison: (4-Fluoropyridin-2-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This fluorine substitution can enhance the compound’s reactivity and selectivity in certain chemical reactions compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
(4-fluoropyridin-2-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRLKJBUBZCNCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590541 |
Source
|
Record name | (4-Fluoropyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208101-73-8 |
Source
|
Record name | (4-Fluoropyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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